molecular formula C40H46NO2PSSi B6290329 [S(R)]-N-[(1S)-1-[2-((t-butyldiphenylsilyl)oxy)phenyl)]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 1803239-59-9

[S(R)]-N-[(1S)-1-[2-((t-butyldiphenylsilyl)oxy)phenyl)]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%

Cat. No. B6290329
CAS RN: 1803239-59-9
M. Wt: 663.9 g/mol
InChI Key: ZPKWNQHLTCPFJE-BCQDFQTISA-N
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Description

This compound is a sulfinamide, which is a type of organosulfur compound. Sulfinamides are known for their chirality and are often used in organic synthesis due to their stereochemical stability .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The stereochemistry at the sulfinamide nitrogen would be particularly important, as it could significantly affect the compound’s reactivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its stereochemistry and the presence of the sulfinamide and diphenylphosphino groups .

Scientific Research Applications

Catalytic Applications and Synthesis

  • Asymmetric Catalysis : This compound is utilized in asymmetric synthesis processes, such as asymmetric aldol reactions and hydrogenation reactions, indicating its importance in creating enantiomerically pure products. Enantiomerically pure compounds are crucial for applications in pharmaceuticals, where the activity of a drug can significantly depend on its chirality. For example, its derivatives have been employed in the asymmetric aldol reaction of methyl isocyanoacetate and aldehydes, showcasing its utility in enhancing reaction selectivity towards desired enantiomers (Longmire, Zhang, & Shang, 1998).

  • Hydrosilylation and Hydroformylation Reactions : The compound's derivatives are also effective catalysts for hydrosilylation and hydroformylation reactions, which are critical for introducing Si-H or formyl groups into organic molecules. These reactions are pivotal in the synthesis of alcohols, aldehydes, and other functionalized compounds, demonstrating the compound's versatility in organic synthesis (Wiles, Lee, McDonald, & Bergens, 1996).

  • Catalytic Asymmetric Hydrogenation : Another application is in catalytic asymmetric hydrogenation, where it acts as a ligand to rhodium complexes, facilitating the hydrogenation of olefins and enamides to produce alcohols and amines with high enantioselectivity. This process is vital for manufacturing components with specific optical activities required in the pharmaceutical and agrochemical industries (McCulloch, Halpern, Thompson, & Landis, 1990).

  • Polymerization Initiators : The compound serves as an initiator for the polymerization of certain monomers, indicating its potential in the field of polymer chemistry for creating polymers with specific properties. This application is essential for developing new materials with tailored characteristics for use in various industries, from medical devices to automotive components (Zhu, Luo, & Wu, 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were being used as a catalyst, the mechanism might involve the transfer of a proton from the sulfinamide group .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This might include wearing protective clothing and working in a well-ventilated area .

Future Directions

Future research on this compound could involve exploring its potential applications in organic synthesis or studying its reactivity under various conditions .

properties

IUPAC Name

(R)-N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H46NO2PSSi/c1-39(2,3)45(42)41-37(31-44(32-21-11-7-12-22-32)33-23-13-8-14-24-33)36-29-19-20-30-38(36)43-46(40(4,5)6,34-25-15-9-16-26-34)35-27-17-10-18-28-35/h7-30,37,41H,31H2,1-6H3/t37-,45-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKWNQHLTCPFJE-BCQDFQTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3C(CP(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3[C@@H](CP(C4=CC=CC=C4)C5=CC=CC=C5)N[S@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H46NO2PSSi
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-((S)-1-(2-((tert-Butyldiphenylsilyl)oxy)phenyl)-2-(diphenylphosphino)ethyl)-2-methylpropane-2-sulfinamide

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